N-(5-chloro-2-methoxyphenyl)-4-(propanoylamino)benzamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(propanoylamino)benzamide is a chemical compound with the molecular formula C14H12ClNO2 It is known for its unique structure, which includes a chloro-substituted methoxyphenyl group and a propionylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(propanoylamino)benzamide typically involves the reaction of 5-chloro-2-methoxyaniline with propionyl chloride to form the intermediate N-(5-chloro-2-methoxyphenyl)propionamide. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(propanoylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(propanoylamino)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of chloro and methoxy substitutions on biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The propionylamino group may also play a role in the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)benzamide: Lacks the propionylamino group, which may affect its reactivity and applications.
N-(5-chloro-2-methoxyphenyl)-4-aminobenzamide: Contains an amino group instead of a propionylamino group, leading to different chemical properties.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-(propanoylamino)benzamide is unique due to the presence of both the chloro and methoxy groups, as well as the propionylamino group
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(propanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-16(21)19-13-7-4-11(5-8-13)17(22)20-14-10-12(18)6-9-15(14)23-2/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWZMMXFUIEQDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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